molecular formula C8H8N2 B1289245 2-(Aminomethyl)benzonitrile CAS No. 344957-25-1

2-(Aminomethyl)benzonitrile

Cat. No. B1289245
CAS RN: 344957-25-1
M. Wt: 132.16 g/mol
InChI Key: IQKCOMKWSLYAHJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzonitrile is an organic compound with the CAS Number: 344957-25-1. It has a molecular weight of 132.16 and its IUPAC name is 2-(aminomethyl)benzonitrile . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for 2-(Aminomethyl)benzonitrile is 1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 . This compound has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±15.0 °C at 760 mmHg, and a flash point of 108.5±20.4 °C .


Physical And Chemical Properties Analysis

2-(Aminomethyl)benzonitrile is a liquid or solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±15.0 °C at 760 mmHg, and a flash point of 108.5±20.4 °C . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Organic Synthesis

2-(Aminomethyl)benzonitrile: is a versatile intermediate in organic synthesis. Its structure allows for the introduction of an amino group adjacent to a nitrile group, which can be further modified through various chemical reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals .

Pharmaceutical Development

In the pharmaceutical industry, 2-(Aminomethyl)benzonitrile serves as a precursor for the synthesis of several drugs. For example, it’s used in the production of Gabapentin and Pregabalin , which are medications commonly prescribed for neuropathic pain . The compound’s ability to undergo regioselective transformations makes it invaluable for creating complex molecules with high precision.

Astrochemistry

Interestingly, compounds similar to 2-(Aminomethyl)benzonitrile have been detected in space. Benzonitrile, for instance, was identified in the interstellar medium, providing insights into the chemistry of the cosmos and the formation of complex organic molecules in space .

Biocatalysis

Finally, in the field of biocatalysis, 2-(Aminomethyl)benzonitrile can be used as a substrate for enzyme-catalyzed reactions. Nitrilases, for example, can convert the nitrile group into a carboxylic acid, which is a key step in the production of various bioactive compounds .

Safety And Hazards

This compound is considered hazardous. It has a GHS06 signal word “Danger” and hazard statements H300-H311+H331, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and washing thoroughly after handling .

properties

IUPAC Name

2-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKCOMKWSLYAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625000
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)benzonitrile

CAS RN

344957-25-1
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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